Neovibsanin B
Description
Structure
3D Structure
Properties
Molecular Formula |
C26H38O5 |
|---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
[(E)-2-[(2S,3aS,8S,9R,9aS)-2-methoxy-2,8-dimethyl-8-(4-methylpent-3-enyl)-3a,5,7,9-tetrahydro-3H-furo[2,3-i][2]benzofuran-9-yl]ethenyl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C26H38O5/c1-18(2)9-8-12-24(5)13-10-20-17-30-22-16-25(6,28-7)31-26(20,22)21(24)11-14-29-23(27)15-19(3)4/h9-11,14-15,21-22H,8,12-13,16-17H2,1-7H3/b14-11+/t21-,22+,24+,25+,26-/m1/s1 |
InChI Key |
YNJGXQUTVLYUEZ-QUJJFIQJSA-N |
Isomeric SMILES |
CC(=CCC[C@]1(CC=C2CO[C@@H]3[C@@]2([C@@H]1/C=C/OC(=O)C=C(C)C)O[C@](C3)(C)OC)C)C |
Canonical SMILES |
CC(=CCCC1(CC=C2COC3C2(C1C=COC(=O)C=C(C)C)OC(C3)(C)OC)C)C |
Synonyms |
neovibsanin A neovibsanin B |
Origin of Product |
United States |
Isolation and Structural Elucidation Methodologies of Neovibsanin B
Plant Source Identification (Viburnum awabuki)
Neovibsanin B is a naturally occurring compound isolated from Viburnum awabuki, a species of flowering plant in the Adoxaceae family. jst.go.jpresearchgate.netnih.govresearchgate.netacs.org This plant, often used in landscaping, has proven to be a rich source of various vibsane-type diterpenes. syphu.edu.cn The leaves of Viburnum awabuki are the primary part of the plant utilized for the extraction of this compound and its related compounds. jst.go.jpresearchgate.netnih.govresearchgate.netclockss.org The initial step in the isolation process involves the collection and drying of the plant material, which is then subjected to extraction with a suitable solvent, typically methanol (B129727). nih.gov Subsequent fractionation and purification of the crude extract, often involving techniques like silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC), are necessary to isolate this compound in a pure form. clockss.org
Biosynthetic Pathways and Proposed Biogenetic Precursors of Neovibsanin B
General Diterpenoid Biosynthesis: Geranylgeranyl Pyrophosphate (GGPP) Cyclization
The biosynthesis of all diterpenoids, including neovibsanin B, commences with the cyclization of geranylgeranyl pyrophosphate (GGPP). researchgate.netbeilstein-journals.orgnih.gov GGPP is synthesized in the plastids of plant cells from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are themselves products of the methylerythritol 4-phosphate (MEP) pathway. beilstein-journals.org
The crucial step in generating the diverse array of diterpene skeletons is the cyclization of the linear GGPP molecule, a reaction catalyzed by a class of enzymes known as diterpene synthases (diTPSs). researchgate.net This process is initiated by the ionization of the pyrophosphate group from GGPP, which generates a geranylgeranyl cation. This highly reactive carbocation then undergoes a series of intramolecular cyclizations, rearrangements, and deprotonations, ultimately leading to the formation of various cyclic diterpene backbones. researchgate.netbeilstein-journals.org The specific folding of the GGPP substrate within the active site of the diTPS dictates the stereochemistry and regiochemistry of the resulting cyclic product.
In the context of vibsane diterpenoids, the cyclization of GGPP is believed to form an 11-membered ring system, which serves as the foundational scaffold for this class of compounds. nih.gov This initial macrocyclization is a key step that sets the stage for the subsequent structural modifications leading to this compound.
Hypothetical Biogenetic Interconversion from Vibsanine B via Ring Cleavage and Cyclization
The prevailing hypothesis for the biosynthesis of this compound posits that it arises from vibsanine B, an 11-membered ring vibsane-type diterpenoid. researchgate.netresearchgate.netscite.ai This proposed biogenetic transformation involves a remarkable sequence of ring cleavage and subsequent cyclization events. It is suggested that an enzymatic process initiates the cleavage of the 11-membered ring of vibsanine B. This ring-opening event would generate a reactive intermediate that can then undergo a series of intramolecular cyclizations to form the characteristic tricyclic core of this compound. researchgate.net
This hypothesis is supported by the co-occurrence of vibsanine B and this compound within the same plant species, Viburnum awabuki. researchgate.netresearchgate.net The structural similarities between the two compounds further bolster the plausibility of this biogenetic relationship. The proposed pathway underscores the remarkable catalytic versatility of enzymes in natural product biosynthesis, capable of orchestrating complex skeletal rearrangements to generate structural diversity.
Biomimetic Transformation Studies of Vibsane-Type Diterpenoids
The proposed biogenetic pathway from vibsanine B to this compound has been investigated through biomimetic synthesis studies. scite.aiuq.edu.au These studies aim to replicate the proposed biosynthetic steps in a laboratory setting, providing experimental evidence to support the hypothetical pathway.
In one notable study, the irradiation of vibsanin B in methanol (B129727) using a high-pressure mercury lamp led to the direct formation of neovibsanins A and B. scite.aicapes.gov.br This photochemical transformation provides a clue to the potential for interconversion between the 11-membered vibsanins and the rearranged neovibsanin skeleton. scite.ai While this reaction is not enzymatic, it demonstrates the inherent chemical feasibility of the proposed ring cleavage and cyclization cascade.
Furthermore, synthetic efforts toward the total synthesis of this compound have often drawn inspiration from the proposed biosynthetic pathway. uq.edu.aunih.gov These biomimetic approaches have successfully constructed the complex tricyclic core of this compound, lending further credence to the proposed biogenetic hypothesis. For instance, an acid-catalyzed, one-pot cascade reaction has been developed to mimic the proposed cyclization sequence, leading to the synthesis of this compound and its analogues. uq.edu.au The success of these synthetic endeavors provides strong circumstantial evidence for the proposed biosynthetic interconversion of vibsane-type diterpenoids.
Biological Activities and Preclinical Efficacy of Neovibsanin B
Neurotrophic and Neuroprotective Effects
Neovibsanin B has demonstrated promising neurotrophic and neuroprotective activities in several studies. These effects are crucial for the potential development of treatments for neurodegenerative diseases and cognitive impairments.
Neurite Outgrowth Promotion in Cellular Models (e.g., PC12 Cells)
This compound and its analogs have been shown to promote neurite outgrowth in PC12 cells, a cell line commonly used in neuroscience research. thieme-connect.comtjpr.orgbioline.org.br Studies have indicated that neovibsanin-type compounds are promising candidates for developing novel therapeutic agents for neurological diseases due to their neurite outgrowth activity. thieme-connect.comtjpr.orgnih.gov This activity is not significantly affected by the stereochemistry of the neovibsanin structure. bioline.org.brresearchgate.net Even structurally simplified derivatives of neovibsanin, such as the tricyclic neovibsanin scaffold (TCNS), have shown neurite outgrowth activity comparable to the parent compound. tjpr.orgbioline.org.br Furthermore, neovibsanins A and B have been observed to promote neurite outgrowth in primary cultured rat cortical neurons at a concentration of 0.01 μM. jst.go.jp
Potentiation of Nerve Growth Factor (NGF) Mediated Neurite Outgrowth
This compound has been found to significantly enhance neurite outgrowth in PC12 cells when in the presence of Nerve Growth Factor (NGF). nih.govsci-hub.senih.gov This potentiation effect occurs at concentrations ranging from 20 to 40 microM. nih.gov The presence of a small amount of NGF is crucial for the neurite outgrowth promoting activity of neovibsanin-type compounds. sci-hub.se Research on synthetic neovibsanin derivatives has further confirmed that these compounds exhibit stronger neurite outgrowth promoting activity in the presence of NGF. sci-hub.se
Improvement of Spatial Cognitive Function in Animal Models of Chronic Cerebral Hypoperfusion
Preclinical studies have demonstrated the potential of this compound in mitigating cognitive deficits associated with chronic cerebral hypoperfusion, a condition linked to neurodegenerative disorders. nih.govnih.govresearchgate.net In a rat model of chronic cerebral hypoperfusion induced by bilateral common carotid arteries occlusion (2VO), treatment with this compound showed a significant protective effect on spatial cognitive functions. nih.govnih.gov
Animals treated with this compound exhibited improved performance in the Morris water maze (MWM) test, a common method for assessing spatial learning and memory in rodents. nih.govnih.govmdpi.com Specifically, the this compound-treated group showed a significant reduction in escape latency time and total distance traveled compared to the untreated group. nih.govnih.gov Furthermore, the probe memory test performance was markedly better in the this compound-treated group, indicating an enhancement of spatial cognitive preservation. nih.govnih.gov These findings suggest that this compound can be a promising agent for improving spatial cognitive functions in conditions of chronic cerebral hypoperfusion. nih.govnih.gov
Table 1: Effect of this compound on Spatial Cognitive Function in a Rat Model of Chronic Cerebral Hypoperfusion
| Parameter | Untreated Group | This compound Treated Group | Significance |
| Escape Latency Time | Significantly higher | Significantly lower | p < 0.05 |
| Total Distance Traveled | Significantly higher | Significantly lower | p < 0.05 |
| Probe Memory Test Performance | Markedly poorer | Markedly better | p < 0.05 |
Antineoplastic Activities in Glioma Models
Beyond its neurotrophic effects, this compound has also been investigated for its potential anticancer properties, particularly in the context of glioma, a type of aggressive brain tumor.
Inhibition of Glioma Cell Viability and Proliferation (in vitro)
This compound has been shown to significantly reduce the viability of glioma cells in a dose-dependent manner. nih.govnih.gov In a study using GL261-NS and GL261-AC glioma cell lines, this compound demonstrated a potent inhibitory effect on cell proliferation, with IC50 values of 5 nM and 25 nM, respectively. nih.govnih.gov The inhibitory effect of this compound on glioma cell growth was found to be more effective than that of the conventional chemotherapeutic agent vincristine (B1662923). nih.govnih.gov Similarly, the tricyclic neovibsanin scaffold (TCNS) also significantly inhibited the viability of U138 NS and U138 AC glioma cells in a concentration-dependent manner. bioline.org.br
Table 2: IC50 Values of this compound against Glioma Cell Lines
| Cell Line | IC50 Value (nM) |
| GL261-NS | 5 |
| GL261-AC | 25 |
Suppression of Glioma-Initiating Cell Sphere-Forming Ability
A critical aspect of glioma treatment is targeting glioma-initiating cells (GICs), which are responsible for tumor initiation and recurrence. nih.gov this compound has demonstrated the ability to suppress the sphere-forming ability of GICs. nih.gov In one study, treatment with this compound led to a significant decrease in the number of colonies formed by GL261-NS cells. nih.govnih.gov The number of colonies formed after 7 days was 3.34 ± 1.02% for this compound-treated cells, compared to 12.53 ± 3.46% for cells treated with vincristine and 61.34 ± 9.89% for the control group. nih.govnih.gov The tricyclic neovibsanin scaffold (TCNS) also caused a significant reduction in the colony-forming capacity of U138 NS cells. bioline.org.br
Table 3: Effect of this compound on Sphere-Forming Ability of GL261-NS Cells
| Treatment | Colony Formation (%) |
| This compound | 3.34 ± 1.02 |
| Vincristine (VCR) | 12.53 ± 3.46 |
| DMSO (Control) | 61.34 ± 9.89 |
Induction of Apoptosis in Glioma Cells
This compound has been shown to be a potent inducer of apoptosis in glioma cells. nih.govnih.gov Studies on GL261-NS and GL261-AC glioma cell lines revealed that this compound significantly reduces cell viability in a dose-dependent manner. nih.govnih.gov The inhibitory effect on cell proliferation was found to be more pronounced in GL261-NS cells. nih.govnih.gov The mechanism of cell death in GL261-NS cells treated with this compound is through the induction of apoptosis, which is associated with the activation of caspase-3. nih.govresearchgate.net Flow cytometry analysis confirmed a significant increase in apoptotic cell death in GL261-NS cells following treatment with this compound. nih.govresearchgate.netresearchgate.net Furthermore, western blot analysis showed a notable decrease in the levels of activated caspase-3 after 24 hours of treatment. researchgate.netresearchgate.net
A related compound, Tricyclic neovibsanin scaffold (TCNS), has also been observed to induce apoptosis in U138 NS glioma cells, leading to a significant increase in the activation of caspase 3 and the expression of the pro-apoptotic protein Bax. bioline.org.br
📊 Table 1: Effect of this compound on Glioma Cell Viability
| Cell Line | IC50 Value | Reference |
|---|---|---|
| GL261-NS | 5 nM | nih.govnih.gov |
| GL261-AC | 25 nM | nih.govnih.gov |
Enhancement of Survival in Glioma-Bearing Animal Models
The anti-tumor effects of this compound have been validated in in vivo models. In mice bearing glioma xenografts, treatment with this compound resulted in a significant extension of survival time compared to untreated control groups. nih.gov Specifically, the median survival time for treated mice was 29 days, whereas for untreated mice, it was 19 days. nih.gov These findings suggest that this compound can effectively reduce the tumor burden and prolong survival in glioma-bearing animal models. nih.gov
Similarly, treatment with the tricyclic neovibsanin scaffold (TCNS) also demonstrated a significant increase in the median survival time of glioma-bearing mice, from 22 days in the untreated group to 34 days in the treated group. bioline.org.br
📊 Table 2: Survival of Glioma-Bearing Mice Treated with this compound
| Treatment Group | Median Survival Time (Days) | Reference |
|---|---|---|
| Untreated | 19 | nih.gov |
| This compound | 29 | nih.gov |
| TCNS Untreated | 22 | bioline.org.br |
| TCNS Treated | 34 | bioline.org.br |
Extracellular Matrix (ECM) Regulation in Ocular Cells
This compound has been found to play a role in the regulation of the extracellular matrix (ECM) in ocular cells, particularly in the context of glaucoma.
Stimulation of ECM Protein Synthesis and Deposition
The mechanism behind this stimulation of ECM protein synthesis involves the activation of the canonical Smad signaling pathway. e-century.usnih.gov this compound induces the phosphorylation of Smad2/3, leading to their co-localization with Co-Smad4 in the nucleus of ONH astrocytes and LC cells. nih.gov This activation of the Smad pathway is essential for the this compound-induced expression of ECM proteins. e-century.usnih.gov
Relevance to Ocular Pathophysiology
The modulation of ECM proteins by this compound is particularly relevant to the pathophysiology of glaucoma, a condition characterized by optic nerve head cupping and remodeling of the lamina cribrosa. nih.gov In glaucomatous optic nerve heads, there are changes in the ECM, including an increase in collagen I, IV, and VI concentrations and degradation of elastin (B1584352) fibers. e-century.usnih.gov The ability of this compound to increase ECM protein expression in human ONH cells suggests its potential as a candidate to address the ECM alterations observed in glaucomatous conditions. nih.gov The pathological remodeling of the lamina cribrosa in glaucoma can damage retinal ganglion cell axons, and the maintenance of the connective tissues by resident cells is crucial for protecting the eye. nih.gov
Mechanistic Investigations and Molecular Target Elucidation of Neovibsanin B
Molecular Mechanisms of Neurotrophic Action
Neurotrophic factors are essential for the development, survival, differentiation, and function of neurons. researchgate.netmdpi.com However, their therapeutic application for neurodegenerative diseases is limited because, as large proteins, they cannot cross the blood-brain barrier and are susceptible to degradation under physiological conditions. researchgate.netmdpi.combiorxiv.org This has led to a search for small molecules that can mimic the function of these endogenous factors, offering a promising alternative for therapeutic development. researchgate.netbiorxiv.org
The process of neuronal differentiation involves complex, temporally precise changes in gene expression, chromatin organization, and the localization of key regulatory molecules. mdpi.comnih.gov For a compound to exert a specific effect, its ability to reach and accumulate in particular subcellular compartments is critical. For instance, the nuclear localization of transcription factors and chromatin modifiers is essential for regulating gene expression programs that drive a neural stem cell towards a mature neuronal phenotype. nih.gov
Despite the recognized neurotrophic activity of Neovibsanin B, detailed studies on its specific cellular localization and accumulation patterns during the stages of neuronal differentiation are not extensively described in the available scientific literature. Understanding where the compound accumulates within a differentiating neuron—be it the cytoplasm, nucleus, or specific organelles—would provide crucial insights into its direct molecular targets and mechanism of action.
This compound has been identified as a promising neurotrophin-mimic small molecule. researchgate.net Endogenous neurotrophic factors, such as nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), play a critical role in promoting neurogenesis and protecting neurons, but their clinical use is hampered by their high molecular weight. researchgate.netmdpi.combiorxiv.org Small molecules like this compound represent a significant therapeutic strategy because they can potentially cross the blood-brain barrier and mimic the beneficial functions of natural neurotrophins. researchgate.netbiorxiv.org
Research has demonstrated that this compound exhibits neurotrophic properties, such as enhancing neurite outgrowth in cell-based assays using PC12 cells, a common model for studying neuronal differentiation. researchgate.net This activity positions this compound and its derivatives as valuable candidates for the development of new treatments for neurodegenerative disorders like Alzheimer's disease. researchgate.netfrontiersin.org
Cellular Localization and Accumulation Patterns during Neuronal Differentiation
Signaling Pathways in Extracellular Matrix Regulation
Recent investigations have focused on the effect of this compound on cells of the optic nerve head (ONH), a critical site in the context of glaucoma. These studies reveal that this compound modulates the synthesis of extracellular matrix (ECM) proteins through specific signaling pathways.
Studies have shown that this compound activates the canonical Smad signaling pathway in human ONH astrocytes and lamina cribrosa (LC) cells. researchgate.netnih.gov Treatment of these cells with this compound resulted in an increased phosphorylation of the key signaling proteins Smad2 and Smad3. researchgate.netnih.govfrontiersin.org This phosphorylation is a critical step for pathway activation.
Further evidence of this activation was the observed increase in the co-localization of phosphorylated Smad2/3 (pSmad2/3) with their partner protein, Co-Smad4, within the cell nucleus. researchgate.netnih.govfrontiersin.org The translocation of the pSmad2/3-Smad4 complex to the nucleus is the hallmark of canonical Smad signaling, where it proceeds to regulate the expression of target genes. researchgate.net The requirement for both Smad2 and Smad3 was confirmed in experiments where using small interfering RNA (siRNA) to inhibit either protein suppressed the ECM protein synthesis stimulated by this compound. researchgate.netnih.gov Likewise, using SIS3, a chemical inhibitor of Smad3 phosphorylation, reversed the effects of this compound on both ECM expression and the activation of the signaling pathway. researchgate.netnih.govfrontiersin.org
The activation of the canonical Smad2/3 pathway by this compound suggests that its effects may be mediated through an interaction with the Transforming Growth Factor-β (TGF-β) signaling cascade. researchgate.netnih.govfrontiersin.org Specifically, it is proposed that this compound's influence on ECM synthesis and Smad activation may be due to an effect on Transforming Growth Factor-β2 (TGF-β2). researchgate.netnih.govfrontiersin.org The TGF-β family of ligands are well-known activators of the Smad pathway. However, the precise mechanism by which this compound may interact with or influence TGF-β2 is an area that requires further investigation to be fully understood. researchgate.netnih.gov
To determine the specificity of the signaling pathways activated by this compound, its effect on non-canonical mitogen-activated protein kinase (MAPK) pathways was also evaluated in ONH astrocytes and LC cells. researchgate.netnih.gov The MAPK family, which includes extracellular signal-regulated kinases (ERK1/2), p38, and c-Jun N-terminal kinases (JNK1/2), represents alternative signaling routes that can be activated by factors like TGF-β. biorxiv.orgnih.govrutgers.edunih.gov
The results of these investigations showed that treatment with this compound did not affect the phosphorylation levels of ERK1/2, p38, or JNK1/2. researchgate.netnih.govfrontiersin.org This finding indicates that this compound's mechanism of action in these cells is specific to the canonical Smad pathway and does not involve the activation of these major non-canonical MAPK pathways. researchgate.netnih.gov
Data Tables
Table 1: Effect of this compound on Signaling Protein Phosphorylation in Optic Nerve Head Cells
| Signaling Protein | Pathway | Effect of this compound | Source(s) |
| Smad2 | Canonical Smad | Increased Phosphorylation | researchgate.net, nih.gov, thermofisher.com |
| Smad3 | Canonical Smad | Increased Phosphorylation | researchgate.net, nih.gov, thermofisher.com |
| ERK1/2 | Non-Canonical MAPK | Unaffected | researchgate.net, nih.gov, frontiersin.org |
| p38 | Non-Canonical MAPK | Unaffected | researchgate.net, nih.gov, frontiersin.org |
| JNK1/2 | Non-Canonical MAPK | Unaffected | researchgate.net, nih.gov, frontiersin.org |
Validation of Smad Pathway Involvement through Pharmacological Inhibition (e.g., SIS3) and Gene Silencing (siRNA)
To confirm the essential role of the Smad signaling pathway in mediating the effects of this compound, researchers have employed specific pharmacological inhibitors and gene silencing techniques. nih.govnih.gov These studies provide direct evidence that the canonical Smad pathway is a key molecular target of this compound. nih.gov
These experiments, combining pharmacological inhibition and gene silencing, conclusively establish that this compound exerts its effects on ECM protein synthesis through the activation of the canonical Smad2/3 signaling pathway. nih.govnih.gov
| Experimental Approach | Cell Types | Key Reagent | Observed Effect of this compound | Outcome of Inhibition/Silencing | Reference |
| Pharmacological Inhibition | ONH Astrocytes, LC Cells | SIS3 (Smad3 inhibitor) | Increased Fibronectin (FN) and PAI-1 expression | SIS3 treatment reversed the this compound-stimulated ECM expression. | nih.govnih.govebi.ac.uk |
| Gene Silencing (siRNA) | ONH Astrocytes, LC Cells | Smad2-siRNA | Increased FN and PAI-1 expression | Suppression of Smad2 inhibited this compound-induced synthesis of FN and PAI-1. | nih.gov |
| Gene Silencing (siRNA) | ONH Astrocytes, LC Cells | Smad3-siRNA | Increased FN and PAI-1 expression | Suppression of Smad3 inhibited this compound-induced effects on FN and PAI-1 proteins. | nih.govnih.gov |
Apoptosis Induction Pathways in Glioma Cells
This compound and its related scaffolds have demonstrated the ability to induce programmed cell death, or apoptosis, in glioma cells. bioline.org.brnih.gov The mechanism underlying this pro-apoptotic effect involves the modulation of key proteins in the apoptotic cascade, specifically the executioner caspase-3 and the pro-apoptotic protein Bax. bioline.org.brmdpi.com
In a study utilizing a tricyclic neovibsanin scaffold (TCNS) on U138 neurosphere (NS) cells, treatment with the compound led to a significant increase in apoptosis. bioline.org.br Western blot analysis confirmed that this induction of apoptosis was accompanied by a significant enhancement in the activation of caspase-3. bioline.org.br Furthermore, the expression of the pro-apoptotic protein Bax was also found to be significantly induced following treatment with TCNS. bioline.org.br The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins is crucial for regulating apoptosis, and the upregulation of Bax helps to promote cell death. mdpi.complos.org
Interestingly, a separate study on this compound in GL261-NS glioma cells also reported a marked increase in apoptotic cell death as measured by flow cytometry. nih.govnih.gov However, in this particular study, Western blot analysis revealed a significant decrease in the level of activated caspase-3 after 24 hours of treatment with this compound. nih.gov This finding presents a point of contrast with the TCNS study and suggests that the precise mechanisms of apoptosis induction by different neovibsanin-related compounds might vary or could be cell-line specific. Despite the observed decrease in activated caspase-3 in this instance, the study confirmed that this compound effectively induces apoptosis in glioma cells. nih.gov Caspase-3 is recognized as a critical mediator in the execution phase of apoptosis. mdpi.compor-journal.com
These findings highlight that the pro-apoptotic activity of neovibsanin compounds in glioma cells is linked to the modulation of the intrinsic apoptosis pathway, with Bax and caspase-3 being key players, though their precise regulation may differ depending on the specific compound and cellular context. bioline.org.brnih.gov
| Compound | Cell Line | Effect on Apoptosis | Effect on Caspase-3 Activation | Effect on Bax Expression | Reference |
| Tricyclic Neovibsanin Scaffold (TCNS) | U138 NS | Significant increase | Significantly enhanced | Significantly induced | bioline.org.br |
| This compound | GL261-NS | Marked increase | Significant decrease | Not reported | nih.govnih.gov |
Structure Activity Relationship Sar Studies of Neovibsanin B and Its Analogues
Identification of Key Structural Moieties for Biological Activity
SAR studies aim to correlate the specific structural components of a molecule with its observed biological activity. gardp.org For Neovibsanin B, research has pinpointed two critical elements: its intricate tricyclic core and a characteristic side chain.
Significance of the Tricyclic Core for Biological Response
The complex, fused ring system of this compound, often referred to as its tricyclic core, is considered fundamental to its biological activity. uq.edu.auresearchgate.net This core structure appears to be the primary driver for promoting a biological response. researchgate.netresearchgate.net Studies involving structurally simplified analogs that retain this core have demonstrated comparable neurite outgrowth activity to the natural product. sci-hub.se For instance, a simplified derivative containing the tricyclic core of this compound showed neurite outgrowth activity that was approximately the same as that of the natural, more complex compound. sci-hub.se This suggests that the rigid, three-dimensional arrangement of the tricyclic system provides the necessary scaffold for interaction with its biological targets.
Evaluation of Stereochemistry Influence on Biological Response
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. uou.ac.in However, in the case of this compound, studies have revealed that the influence of stereochemistry on its biological response is relatively minor. researchgate.netnih.gov The racemic mixture of neovibsanins has been shown to exhibit neurite outgrowth activity. researchgate.netnih.gov Furthermore, the first total synthesis of (±)-Neovibsanin B, a racemic mixture, demonstrated that its neurite outgrowth activity in PC12 cells is nearly identical to that of the naturally occurring, enantiomerically pure (+)-Neovibsanin B. researchgate.netnih.gov This finding is significant as it simplifies the synthetic challenges associated with producing this class of compounds for further investigation.
Activity Profiles of Synthetic Derivatives and Structurally Simplified Analogues
The quest to understand the SAR of this compound has led to the synthesis of numerous derivatives and structurally simplified analogs. sci-hub.seresearchgate.net These efforts have been instrumental in elucidating the minimal structural requirements for neurite outgrowth activity. researchgate.net
Synthetic analogs of this compound, including those with variations in the core structure and side chain, have been evaluated for their biological activity. For example, the synthesis of 4,5-bis-epi-neovibsanin A and B, which are diastereomers of the natural products, showed that these non-natural isomers retained biological activity comparable to their natural counterparts. publish.csiro.au This further supports the idea that the core scaffold is a key determinant of activity.
Moreover, the creation of hybrid molecules has opened new avenues for therapeutic applications. A hybrid compound merging the structural features of this compound and trans-banglene, another neurotrophic agent, was designed and synthesized. sci-hub.senih.gov This novel hybrid exhibited both neuritogenic activity and neurite outgrowth promoting activity, suggesting a dual-action mechanism. nih.gov
The table below summarizes the biological activities of selected this compound analogs:
| Compound/Analog | Key Structural Feature | Observed Biological Activity | Reference |
| (±)-Neovibsanin B | Racemic mixture | Neurite outgrowth activity similar to natural (+)-Neovibsanin B | researchgate.netnih.gov |
| Structurally Simplified Analog | Contains the tricyclic core of this compound | Neurite outgrowth activity approximately the same as natural (+)-Neovibsanin B | sci-hub.se |
| 4,5-bis-epi-neovibsanin A and B | Diastereomers of natural products | Biological activity very similar to Neovibsanins A and B | publish.csiro.au |
| Neovibsanin-banglene hybrid | Merged structure of Neovibsanin and trans-banglene | Displayed neuritogenic and neurite outgrowth promoting activity | sci-hub.senih.gov |
These findings underscore the importance of the tricyclic core and provide a roadmap for the design of novel, potent neurotrophic agents based on the this compound scaffold.
Advanced Research Methodologies Applied to Neovibsanin B Investigation
In Vitro Cellular Assay Systems
In vitro models provide a controlled environment to investigate the direct effects of Neovibsanin B on specific cell types, offering insights into its molecular pathways.
PC12 cells, derived from a pheochromocytoma of the rat adrenal medulla, are a well-established model for studying neuronal differentiation. When treated with Nerve Growth Factor (NGF), these cells cease proliferation and extend neurites, mimicking the behavior of neurons. This compound has been shown to promote neurite outgrowth in NGF-stimulated PC12 cells. uq.edu.ausci-hub.se
Studies have utilized PC12 cells to assess the neurotrophic activity of this compound and its synthetic derivatives. uq.edu.ausci-hub.seuq.edu.au Research indicates that the tricyclic core of the neovibsanin structure may be largely responsible for this biological response. uq.edu.au Synthetic analogues, such as 4,5-bis-epi-neovibsanin A and B, have also demonstrated a potentiation of neurite outgrowth in these cells. researchgate.net The analysis of fluorescently labeled neovibsanin derivatives in PC12 cells has revealed that these compounds tend to accumulate at the outer edge of the cell, specifically at sites where prominences form. researchgate.net
Table 1: Neurite Outgrowth Promotion in PC12 Cells by Neovibsanin Derivatives
| Compound | Observed Effect on PC12 Cells | Reference |
|---|---|---|
| This compound | Induces neurite outgrowth in the presence of NGF. | uq.edu.ausci-hub.se |
| 4,5-bis-epi-neovibsanin A | Displayed prominent ability to induce neurite outgrowth compared to control cultures. | uq.edu.au |
| 4,5-bis-epi-neovibsanin B | Strongly potentiates neurite outgrowth in NGF-stimulated cells. | researchgate.net |
| Structurally simplified neovibsanin derivatives | Retained neurite outgrowth activity similar to the natural compound. | sci-hub.se |
To investigate the effects of this compound on tissues relevant to glaucoma, researchers have utilized primary cultures of human optic nerve head (ONH) astrocytes and lamina cribrosa (LC) cells. nih.govnih.gov The lamina cribrosa, a mesh-like structure supporting retinal ganglion cell axons, and its associated astrocytes are known to undergo significant remodeling of the extracellular matrix (ECM) in glaucomatous conditions. mdpi.comfrontiersin.org
Studies have shown that this compound treatment leads to an enhanced synthesis of ECM proteins in both ONH astrocytes and LC cells. nih.govnih.gov This effect is mediated through the activation of the canonical Smad signaling pathway. nih.govnih.gov Specifically, this compound induces the phosphorylation of Smad2/3 proteins, which then translocate to the nucleus and stimulate the expression of ECM genes. nih.govnih.gov Inhibition of Smad3 phosphorylation was found to reverse the this compound-stimulated ECM expression. nih.gov
Table 2: Effect of this compound on Human Optic Nerve Head Cells
| Cell Type | Effect of this compound | Signaling Pathway Implicated | Reference |
|---|---|---|---|
| Optic Nerve Head (ONH) Astrocytes | Enhanced synthesis of extracellular matrix (ECM) proteins. | Canonical Smad signaling pathway (via Smad2/3 phosphorylation). | nih.govnih.gov |
| Lamina Cribrosa (LC) Cells | Enhanced synthesis of extracellular matrix (ECM) proteins. | Canonical Smad signaling pathway (via Smad2/3 phosphorylation). | nih.govnih.gov |
The anticancer properties of this compound have been evaluated using glioma cell lines, which are instrumental in brain tumor research. nih.govnih.gov Studies have often employed a dual model system, comparing the effects on adherent glioma cells (representing the bulk of the tumor) with glioma stem-like cells (GSCs), which are thought to drive tumor initiation and recurrence.
One study utilized the GL261 murine glioma cell line, comparing adherent cells (GL261-AC) with neurosphere cultures (GL261-NS) that are enriched for stem-like characteristics. nih.govnih.gov The results demonstrated that this compound significantly reduced the viability of both cell types in a dose-dependent manner. nih.govnih.gov Notably, the inhibitory effect was more pronounced in the GL261-NS cells, with a lower IC50 value compared to the adherent cells. nih.govnih.gov This suggests that this compound may be particularly effective at targeting the more aggressive and resistant GSC population. The mechanism of cell death was identified as apoptosis, linked to the activation of caspase-3. nih.gov
Table 3: Antineoplastic Effects of this compound on Glioma Cell Lines
| Cell Line | Cell Type | Key Findings | Reference |
|---|---|---|---|
| GL261-NS | Glioma Stem-like Cells (Neurospheres) | Significantly reduced cell viability (IC50 = 5 nM); induced apoptosis via caspase-3 activation. | nih.govnih.gov |
| GL261-AC | Adherent Glioma Cells | Reduced cell viability (IC50 = 25 nM). | nih.govnih.gov |
Human Optic Nerve Head Astrocytes and Lamina Cribrosa Cells for ECM Studies
Preclinical In Vivo Models
In vivo models are crucial for assessing the systemic effects and therapeutic efficacy of this compound in a whole-organism context.
To evaluate the potential of this compound in ameliorating cognitive deficits, researchers have employed rodent models of cerebrovascular hypoperfusion. A common model involves the bilateral occlusion of the common carotid arteries (2VO) in rats, which leads to chronic cerebral hypoperfusion and subsequent cognitive impairment, mimicking aspects of vascular dementia. nih.govnih.gov
The Morris water maze (MWM) test is a standard behavioral assay used in these models to assess spatial learning and memory. nih.govnih.govplos.org In this test, rats are required to find a hidden platform in a pool of water, and their escape latency and the distance traveled are measured. nih.govplos.org Studies have shown that rats subjected to the 2VO procedure exhibit significant deficits in MWM performance. nih.gov However, treatment with this compound resulted in a significant improvement in both short-term and long-term spatial memory. nih.gov The treated rats showed reduced escape latency and traveled shorter distances to find the platform compared to their untreated counterparts. nih.gov These findings suggest that this compound has a protective effect on cognitive function in the context of chronic cerebral hypoperfusion. nih.gov
Table 4: this compound in a Rodent Model of Cognitive Impairment
| Animal Model | Behavioral Test | Effect of this compound Treatment | Reference |
|---|---|---|---|
| Cerebrally Hypoperfused Rats (2VO model) | Morris Water Maze (MWM) | Significantly improved spatial learning and memory; decreased escape latency and distance traveled. | nih.gov |
Murine xenograft models are a cornerstone of preclinical cancer research, allowing for the study of human tumors in an in vivo environment. mdpi.commdpi.com In the context of glioma, these models typically involve the implantation of human glioma cell lines into the brains of immunodeficient mice.
Table 5: In Vivo Efficacy of this compound in a Murine Glioma Xenograft Model
| Model | Treatment | Outcome | Reference |
|---|---|---|---|
| Mice with GL261 glioma xenografts | This compound | Prolonged median survival time (29 days vs. 19 days for untreated). | nih.gov |
Rodent Models for Cognitive Function Assessment (e.g., Morris Water Maze Test in Cerebrally Hypoperfused Rats)
Molecular and Biochemical Techniques
A variety of molecular and biochemical assays have been employed to investigate the effects of this compound on cellular processes.
Western blot analysis has been a key technique to determine the effects of this compound on protein expression and signaling pathways. nih.govnih.gov This method involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then using specific antibodies to detect target proteins. cusabio.combiozym.com
In studies on optic nerve head (ONH) cells, Western blotting was used to examine the phosphorylation of proteins in the Smad signaling pathway after treatment with this compound. nih.govnih.gov The results showed that this compound induced the phosphorylation of Smad2/3, which are key proteins in the canonical Smad pathway. nih.gov However, the phosphorylation of non-canonical signaling proteins like extracellular signal-regulated kinases (ERK), p38, and c-Jun N-terminal kinases (JNK) was not affected. nih.govnih.gov
In another study investigating the effect of this compound on glioma cells, Western blot analysis revealed a significant decrease in the level of activated caspase-3 in GL261-NS cells treated with the compound. nih.gov This finding suggests that this compound promotes apoptosis through the caspase-3 pathway. nih.gov
To ensure the phosphorylated state of proteins is maintained during analysis, it is crucial to use phosphatase inhibitors and keep samples on ice. abcam.co.jp For blocking the membrane, bovine serum albumin (BSA) is recommended over milk, as milk contains casein, a phosphoprotein that can cause high background signals. abcam.co.jp
Table 1: Western Blot Findings for this compound
| Cell Line | Target Protein | Observed Effect | Reference |
|---|---|---|---|
| Optic Nerve Head (ONH) Astrocytes and Lamina Cribrosa (LC) Cells | Phospho-Smad2 | Increased Phosphorylation | nih.gov |
| Optic Nerve Head (ONH) Astrocytes and Lamina Cribrosa (LC) Cells | Phospho-Smad3 | Increased Phosphorylation | nih.gov |
| Optic Nerve Head (ONH) Astrocytes and Lamina Cribrosa (LC) Cells | ERK1/2, p38, JNK1/2 | No Change in Phosphorylation | nih.gov |
| GL261-NS (Malignant Brain Tumor) | Activated Caspase-3 | Decreased Expression | nih.gov |
| U138 NS (Glioma) | Bax | Increased Expression | bioline.org.brtjpr.org |
Enzyme-linked immunosorbent assay (ELISA) is a plate-based technique used for quantifying proteins and other molecules in a solution. qiagen.comthermofisher.com This method relies on the specific binding of an antibody to its antigen. thermofisher.com While specific ELISA data for directly quantifying this compound is not detailed in the provided context, this technique is a standard method for measuring the concentration of proteins that may be affected by this compound treatment. For instance, ELISA could be used to quantify the levels of extracellular matrix proteins or cytokines secreted by cells in response to this compound. The general principle involves immobilizing a capture antibody on a microplate, adding the sample containing the protein of interest, and then using a detection antibody linked to an enzyme to generate a measurable signal. qiagen.comthermofisher.com
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells. In the context of this compound research, it has been instrumental in detecting and quantifying apoptosis, or programmed cell death. nih.govbioline.org.brtjpr.org
One common method involves staining cells with Annexin V and propidium (B1200493) iodide (PI). nih.govkumc.edu Annexin V binds to phosphatidylserine, a lipid that is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. nih.gov
In a study on the human malignant brain tumor cell line GL261-NS, flow cytometry with Annexin V-FITC/propidium iodide staining showed a significant increase in apoptotic cells after treatment with this compound. nih.gov The percentage of apoptotic cells was markedly higher in the this compound treated group compared to control groups. nih.gov Similarly, in studies with U138 NS glioma cells, a tricyclic neovibsanin scaffold (TCNS) was shown to cause a significant induction of apoptosis as measured by flow cytometry. bioline.org.brtjpr.org
Table 2: Flow Cytometry Analysis of Apoptosis Induced by this compound
| Cell Line | Treatment | Apoptosis Detection Method | Key Finding | Reference |
|---|---|---|---|---|
| GL261-NS | This compound | Annexin V-FITC/Propidium Iodide | Marked increase in apoptotic cell death | nih.gov |
Assays that measure cell viability and proliferation are fundamental in assessing the cytotoxic or anti-proliferative effects of compounds like this compound. nih.gov
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. sigmaaldrich.comabcam.com In this assay, the yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells. sigmaaldrich.comabcam.com Studies have shown that this compound significantly reduces the cell viability of GL261-NS and GL261-AC cells in a dose-dependent manner as determined by the MTT assay. nih.gov Similarly, a tricyclic neovibsanin scaffold (TCNS) was found to inhibit the viability of U138 NS and U138 AC glioma cells in a concentration-dependent manner. bioline.org.br
The colony formation assay is a long-term assay that assesses the ability of single cells to proliferate and form colonies. researchgate.net This assay provides information on the reproductive integrity of cells after treatment. Treatment of GL261-NS cells with this compound resulted in a significant decrease in their sphere-forming ability. nih.gov Likewise, TCNS treatment led to a substantial reduction in the colony formation capacity of U138 NS cells. bioline.org.br
Table 3: Cell Viability and Proliferation Assay Results for this compound
| Assay | Cell Line | Treatment | Key Finding | Reference |
|---|---|---|---|---|
| MTT Assay | GL261-NS, GL261-AC | This compound | Dose-dependent reduction in cell viability | nih.gov |
| MTT Assay | U138 NS, U138 AC | Tricyclic Neovibsanin Scaffold (TCNS) | Concentration-dependent inhibition of cell viability | bioline.org.br |
| Colony Formation Assay | GL261-NS | This compound | Significant decrease in sphere-forming ability | nih.gov |
Flow Cytometry for Apoptosis Detection
Advanced Synthetic Methodologies for Structure-Activity Relationship Studies
The relationship between a molecule's chemical structure and its biological activity is known as the structure-activity relationship (SAR). wikipedia.org Advanced synthetic methodologies are crucial for generating derivatives of this compound to probe these relationships and potentially develop more potent or selective compounds.
The total synthesis of (+/-)-Neovibsanin B has been achieved using key reactions such as a DMI-accelerated intramolecular Diels-Alder reaction followed by an oxy-Michael addition-lactonization. nih.gov The synthesis of various diastereomers, such as (+/-)-4,5-bis-epi-neovibsanin A and B, has allowed for SAR studies. researchgate.net These studies have revealed that both of these diastereomers strongly potentiate neurite outgrowth in NGF-stimulated PC12 cells, suggesting that the tricyclic core of the molecule is largely responsible for its biological activity. researchgate.net
Furthermore, a hybrid compound of neovibsanin and trans-banglene was designed and synthesized using a structure merging method. nih.gov This approach, which involved a Diels-Alder cycloaddition, stereoselective alkynylation, and intramolecular oxa-Michael addition, resulted in a compound with dual neuritogenic and neurite outgrowth-promoting activities. nih.gov The synthesis of structurally simplified neovibsanin derivatives has also been pursued to understand the minimal structural requirements for its biological effects. researchgate.net
Future Perspectives and Research Directions for Neovibsanin B
Elucidation of Comprehensive Pharmacological Mechanisms Beyond Current Findings
The current understanding of Neovibsanin B's pharmacological action is centered on its neurotrophic and cellular signaling effects. It is known to promote neurite outgrowth in PC12 cells, particularly in the presence of nerve growth factor (NGF), suggesting its potential for treating conditions like Alzheimer's disease. researchgate.netsci-hub.se However, the precise molecular targets and pathways are not fully understood.
Furthermore, research on a structurally related tricyclic neovibsanin scaffold (TCNS) has revealed potential antidepressant effects. thieme-connect.com This activity is linked to the suppression of monoamine oxidase-A (MAO-A) and the apoptosis-related protein caspase-3, alongside an increase in the expression of heat shock protein 70 (Hsp70). thieme-connect.com These findings open a new dimension to the pharmacological profile of the neovibsanin core structure, which warrants a more comprehensive investigation to see if this compound itself shares these mechanisms. Elucidating the full spectrum of receptor interactions, downstream signaling cascades, and gene expression changes will be critical for its future development.
Table 1: Known and Investigated Pharmacological Effects of this compound and Related Scaffolds
| Compound/Scaffold | Cell/Model System | Observed Effect | Investigated Mechanism | Status |
|---|---|---|---|---|
| This compound | PC12 Cells | Promotes neurite outgrowth | Enhances NGF-mediated activity | Established |
| This compound | Human Optic Nerve Head (ONH) Astrocytes & Lamina Cribrosa (LC) Cells | Increased synthesis of ECM proteins (Fibronectin, PAI-1, etc.) | Activation of canonical Smad2/3 signaling pathway | Established, but upstream target (e.g., TGF-β2) requires confirmation nih.govnih.gov |
| Tricyclic Neovibsanin Scaffold (TCNS) | Rat Model (Chronic Mild Stress) | Antidepressant-like activity | Suppression of MAO-A and caspase-3; increased Hsp70 expression | Preliminary thieme-connect.com |
Further Development of Potent and Selective Analogues for Specific Bioactivities
The synthesis of this compound analogues is a key strategy to improve its potency, selectivity, and therapeutic profile. uq.edu.au Structure-activity relationship (SAR) studies have begun to map out the critical features of the molecule. Research indicates that the tricyclic core of the neovibsanin structure is largely responsible for its biological activity. uq.edu.aunih.gov
Several synthetic analogues have been created and tested, revealing interesting properties:
Structurally Simplified Analogues: A simplified derivative containing only the tricyclic core of this compound was found to have neurite outgrowth activity comparable to the natural product, highlighting the importance of this scaffold. sci-hub.se
Diastereomers: The synthesis and evaluation of (+/-)-4,5-bis-epi-neovibsanin A and B, diastereomers of the natural products, showed that they also strongly potentiate neurite outgrowth in NGF-stimulated PC12 cells. nih.gov This suggests that the stereochemistry at certain positions might be altered without losing the primary neurotrophic effect. nih.gove-century.us
Hybrid Compounds: A novel hybrid molecule merging the structures of a neovibsanin derivative and trans-banglene (a phenylbutadiene dimer) was synthesized. sci-hub.senih.gov This hybrid compound demonstrated dual activity, showing both neuritogenic activity on its own and strong neurite outgrowth-promoting activity in the presence of NGF. sci-hub.senih.gov
These efforts demonstrate the feasibility of modifying the this compound structure to fine-tune its biological effects. Future work should focus on creating a library of diverse analogues to systematically probe the SAR. This could involve modifying the side chain, altering stereocenters, and creating further hybrid molecules to develop compounds with enhanced potency for a specific pathway (e.g., Smad activation) or with novel, selective bioactivities. nih.gov
Table 2: Selected this compound Analogues and Their Bioactivities
| Analogue | Structural Modification | Key Bioactivity | Reference |
|---|---|---|---|
| Structurally Simplified Derivative | Contains only the core tricyclic structure of this compound | Neurite outgrowth activity similar to natural this compound | sci-hub.se |
| (+/-)-4,5-bis-epi-neovibsanin A and B | Diastereomers of the natural compounds | Strongly potentiate neurite outgrowth in PC12 cells | uq.edu.aunih.gov |
| Neovibsanin-banglene Hybrid | Merged structure of a neovibsanin derivative and trans-banglene | Dual neuritogenic and neurite outgrowth-promoting activities | sci-hub.senih.gov |
| Fluorescent Analog 49 | A fluorescent tag attached to the neovibsanin structure | Retains neurite outgrowth activity, allowing for cellular tracking | researchgate.net |
Exploration of Novel Therapeutic Applications and Drug Discovery Potential
While the primary focus for this compound has been its neurotrophic effects relevant to neurodegenerative diseases, recent studies have unveiled its potential in other significant therapeutic areas. e-century.usresearchgate.net These new findings dramatically broaden the horizon for its application in drug discovery.
Anti-Cancer Activity: One of the most promising new applications is in oncology. A recent study demonstrated that this compound significantly inhibits the cell viability of malignant glioma cell lines (GL261-NS and GL261-AC) in a dose-dependent manner. nih.gov The compound was more effective against glioma neurosphere (cancer stem-like) cells, with an IC50 value of 5 nM. nih.gov The mechanism involves the induction of apoptosis, confirmed by an increase in apoptotic cell death and activated caspase-3 levels. nih.gov Furthermore, this compound treatment prolonged the median survival time of glioma-bearing mice, suggesting its potential as a potent therapeutic agent for treating malignant brain tumors. nih.gov
Glaucoma Treatment: The discovery that this compound stimulates ECM synthesis in optic nerve head cells via the Smad pathway suggests a potential role in managing glaucoma. nih.govnih.gov While excessive ECM production is linked to fibrosis, controlled remodeling of the optic nerve head tissues could potentially be beneficial in certain stages or types of glaucoma. This pathway presents a novel, non-traditional target for glaucoma therapy that warrants further exploration.
Antidepressant Potential: As mentioned, a tricyclic neovibsanin scaffold (TCNS) showed antidepressant activity in a preclinical model. thieme-connect.com By reducing immobility time and modulating levels of MAO-A, caspase-3, and Hsp70, the neovibsanin core structure shows promise for developing novel antidepressants. thieme-connect.com This is particularly relevant as neurotrophic and neuroplasticity-enhancing mechanisms are considered a new frontier in depression treatment.
The diverse bioactivities of this compound and its analogues make it a valuable lead compound for drug discovery. Future research should aim to validate these preliminary findings in more advanced preclinical models and to develop analogues with improved specificity and efficacy for each of these potential therapeutic applications.
Table 3: Emerging Therapeutic Applications for this compound
| Therapeutic Area | Key Research Findings | Mechanism of Action | Reference |
|---|---|---|---|
| Malignant Glioma | Significantly reduces viability of glioma cells (IC50 = 5 nM for GL261-NS). Prolongs survival in glioma-bearing mice. | Induces apoptosis via activation of caspase-3. | nih.gov |
| Glaucoma | Stimulates synthesis of extracellular matrix (ECM) proteins in human optic nerve head cells. | Activates the canonical Smad2/3 signaling pathway. | nih.govnih.gov |
| Depression | A tricyclic neovibsanin scaffold (TCNS) demonstrated antidepressant effects in a chronic mild stress model in rats. | Suppression of MAO-A and caspase-3; increased Hsp70 expression. | thieme-connect.com |
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing and characterizing Neovibsanin B, and how can researchers ensure reproducibility?
- This compound synthesis requires precise documentation of reaction conditions (e.g., solvent ratios, temperature, catalysts) and characterization via NMR, mass spectrometry, and chromatography. To ensure reproducibility, researchers should follow guidelines for experimental reporting, such as including detailed step-by-step procedures, specifying purification methods, and validating purity through elemental analysis or spectral comparisons with literature data . For novel derivatives, full spectral assignments and purity thresholds (>95%) are critical.
Q. Which in vitro and in vivo assays are most widely accepted for evaluating this compound’s bioactivity, particularly its neurotrophic effects?
- Standard assays include PC12 cell differentiation assays to measure NGF-mediated neurite outgrowth enhancement, as this compound is known to amplify this activity . Dose-response curves and cytotoxicity screens (e.g., MTT assays) are essential for establishing therapeutic windows. In vivo models, such as rodent peripheral nerve injury studies, should include controls for NGF pathway specificity (e.g., TrkA receptor inhibitors).
Q. How do physicochemical properties (e.g., solubility, stability) of this compound influence experimental design in pharmacological studies?
- This compound’s lipophilicity may necessitate the use of solubilizing agents (e.g., DMSO or cyclodextrins) in aqueous assays. Stability studies under varying pH and temperature conditions are required to validate storage protocols. Researchers should report solvent selection criteria and pre-test compound stability using HPLC or LC-MS to avoid confounding results .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data, such as varying efficacy in NGF pathway activation across studies?
- Contradictions may arise from differences in cell lines, assay conditions, or compound purity. A systematic approach includes:
- Replicating experiments using standardized protocols (e.g., identical cell passages, serum concentrations).
- Cross-validating results with orthogonal methods (e.g., Western blotting for TrkA phosphorylation alongside neurite outgrowth assays).
- Performing meta-analyses of published data to identify confounding variables (e.g., solvent interactions) .
Q. What experimental design considerations are critical for elucidating this compound’s mechanism of action, given its unclear interaction with NGF signaling?
- Hypothesis-driven designs should integrate:
- Genetic knockdown/knockout models (e.g., siRNA targeting NGF receptors).
- Proteomic profiling to identify downstream signaling intermediates.
- Structural studies (e.g., molecular docking simulations) to predict binding sites.
- Controls for off-target effects, such as using inactive analogs, are mandatory .
Q. What statistical methodologies are recommended for analyzing dose-dependent and time-course data in this compound studies?
- Non-linear regression models (e.g., sigmoidal dose-response curves) are ideal for EC50/IC50 calculations. For time-course data, mixed-effects models account for intra-experiment variability. Researchers must justify sample sizes via power analysis and adjust p-values for multiple comparisons (e.g., Bonferroni correction) .
Q. How can reproducibility challenges in this compound synthesis be mitigated, particularly for novel derivatives?
- Adopt the "minimum reporting standards" for organic synthesis:
- Document all reaction parameters (e.g., stirring speed, inert gas flow rates).
- Provide raw spectral data in supplementary materials.
- Use high-purity starting materials and report batch numbers.
- Independent replication by a separate lab is strongly advised .
Q. Which analytical techniques are most robust for assessing this compound purity in complex biological matrices (e.g., plasma or tissue homogenates)?
- LC-MS/MS with isotope-labeled internal standards ensures specificity and minimizes matrix effects. For quantification, standard curves should span the expected concentration range, and recovery rates must be reported. Cross-validation with orthogonal methods (e.g., ELISA for intact protein interactions) adds rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
